molecular formula C16H12ClNOS2 B2442820 3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide CAS No. 2034332-25-5

3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

Cat. No. B2442820
CAS RN: 2034332-25-5
M. Wt: 333.85
InChI Key: JIXDHCFQHNZUMI-UHFFFAOYSA-N
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Description

3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a chemical compound that has gained significant scientific interest in recent years. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of similar compounds involves the modification of natural products and the active substructure splicing method . A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The substituted nicotinic acid was acyl chlorinated with oxalyl chloride to obtain acyl chloride. The substituted thiophen-2-amine was converted into the desired N-(thiophen-2-yl) nicotinamide derivatives through acylation with the obtained acyl chloride under basic conditions .

Scientific Research Applications

Synthesis and Derivative Formation

  • The thiophene derivative 3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is involved in the synthesis of various thieno[2,3-d]pyrimidine derivatives, which highlights its potential in facilitating diverse chemical reactions and creating new compounds (Abdelrazek, Mohamed, & Elsayed, 2008).
  • The compound has been utilized in the synthesis of new 3-Chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides, demonstrating its utility in producing novel chemical structures (Ried, Oremek, & Guryn, 1980).

Crystal Structure Analysis

Chemical Reactions and Synthesis

  • It is involved in the preparation of 3,5-Disubstituted 1,2,4-Thiadiazoles, suggesting its role in the synthesis of complex chemical structures, which could have implications in various scientific and industrial applications (Takikawa, Shimada, Kazuto Sato, Shinichi Sato, & Takizawa, 1985).
  • This compound is also used in the Vilsmeier-Haack reaction, forming heterocyclic annelated compounds from tetrahydrobenzocyclohepten-5-ones, showcasing its versatility in organic synthesis (Peesapati & Anuradha, 2000).

Molecular Studies and Interactions

  • Structural studies have been conducted on similar 3-chloro-N derivatives, providing insights into molecular interactions and stability, which could be relevant for the understanding and application of 3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide (Abbasi, Zamanian, Tarighi, & Badiei, 2011).

Antimicrobial and Biological Activity

  • Some thiourea derivatives, structurally related to this compound, have demonstrated antipathogenic activity, suggesting potential biological or medicinal applications of similar compounds (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

3-chloro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNOS2/c17-13-4-1-3-11(9-13)16(19)18-15(12-6-8-20-10-12)14-5-2-7-21-14/h1-10,15H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXDHCFQHNZUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

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